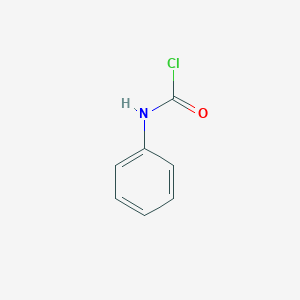

Phenylcarbamic chloride

Descripción

Contemporary Significance of Carbamoyl (B1232498) Chlorides in Organic Synthesis

Carbamoyl chlorides, characterized by the R₂NC(O)Cl functional group, are highly valuable reagents in organic chemistry. wikipedia.org Their importance stems from their ability to act as synthons for introducing the carbamoyl moiety into various organic frameworks, a common structural motif in pharmaceuticals, agrochemicals, and polymers. rsc.orgchemrxiv.org

In recent years, the utility of carbamoyl chlorides has been significantly expanded through transition-metal catalyzed reactions. rsc.orgresearchgate.net These methodologies, including cross-coupling and annulation reactions, have enabled the synthesis of complex amide-functionalized molecules and heterocycles that are otherwise challenging to access. rsc.orgresearchgate.net The reactivity of carbamoyl chlorides allows them to participate in a diverse range of transformations, making them powerful tools for constructing molecules with significant applications in medicinal chemistry and natural product synthesis. rsc.orgresearchgate.net For instance, they are instrumental in the production of various pesticides, such as carbofuran (B1668357) and aldicarb. wikipedia.org

The development of novel synthetic methods involving carbamoyl chlorides continues to be an active area of research. rsc.org Modern approaches focus on enhancing the efficiency and safety of their use, including the development of in-situ generation methods to avoid handling toxic reagents like phosgene (B1210022), which is traditionally used in their synthesis. chemrxiv.org

Foundational Principles of Phenylcarbamic Chloride Chemistry

This compound (C₇H₆ClNO) is a monosubstituted carbamoyl chloride, a class of compounds that has been less extensively studied compared to their disubstituted counterparts. nih.gov The chemistry of this compound is fundamentally governed by the interplay between the phenyl ring, the nitrogen atom, and the reactive acyl chloride group.

Synthesis:

The primary methods for synthesizing carbamoyl chlorides, including this compound, involve the reaction of an amine with phosgene or the addition of hydrogen chloride to an isocyanate. wikipedia.org For example, the reaction of aniline (B41778) with phosgene yields N-phenylcarbamoyl chloride. prepchem.com Another route involves the addition of HCl to phenyl isocyanate. nih.govresearchgate.net

Reactivity and Mechanism:

The reactivity of this compound is centered on the electrophilic carbonyl carbon. It readily undergoes nucleophilic substitution reactions where the chloride ion is displaced. nih.gov Solvolysis reactions, such as hydrolysis, typically proceed through an Sₙ1 mechanism, although bimolecular pathways can be involved, especially with the addition of amines. nih.govresearchgate.net

Hydrolysis of this compound leads to the formation of the unstable phenylcarbamic acid, which subsequently decomposes to aniline and carbon dioxide. mdpi.com The reaction with alcohols or phenols in the presence of a base like pyridine (B92270) yields stable carbamate (B1207046) esters, also known as urethanes. wikipedia.orgmdpi.com

The electronic nature of the phenyl group plays a crucial role in the reactivity of this compound. The electron-withdrawing effect of the phenyl group can influence the stability of reaction intermediates. The kinetics of the hydrolysis of substituted phenyl esters of N-phenylcarbamic acid have been shown to follow an E1cB mechanism, involving a phenyl isocyanate intermediate. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO | nih.gov |

| Molecular Weight | 155.58 g/mol | nih.gov |

| IUPAC Name | N-phenylcarbamoyl chloride | nih.gov |

| CAS Number | 2040-76-8 | nih.gov |

| Appearance | Colorless crystalline solid | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

N-phenylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBUANSGDLZTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-76-8 | |

| Record name | N-phenylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways for Phenylcarbamic Chloride

Classical and Emerging Synthetic Routes to Phenylcarbamic Chloride

The synthesis of this compound has traditionally been dominated by phosgenation-based methods. However, due to the hazardous nature of phosgene (B1210022), alternative carbonylation strategies are continuously being explored.

Phosgenation-Based Synthesis

The most conventional and industrially favored method for synthesizing this compound is through the reaction of aniline (B41778) with phosgene. prepchem.com This reaction is typically conducted in an aprotic solvent, such as toluene. The process involves the addition of aniline to a solution of phosgene, leading to the formation of the desired this compound intermediate. prepchem.com This method is valued for its efficiency and high yields.

A variation of this method involves the phosgenation of N-methylaniline in an organic solvent to produce N-methyl-N-phenylcarbamoyl chloride. patsnap.com This intermediate is crucial for the synthesis of other important chemical compounds. The reaction can be carried out in various solvents, including benzene, toluene, xylene, and ketones.

Alternative Carbonylation Strategies

To circumvent the use of highly toxic phosgene, researchers have investigated alternative carbonylation agents and strategies. These include the use of phosgene surrogates and novel catalytic systems.

One notable alternative involves the use of N,N-dimethylformamide (DMF) as a carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions. mdpi.com This approach allows for the aminocarbonylation of aryl bromides with amines to produce the corresponding amides, which can be precursors to carbamic chlorides. mdpi.com

Another strategy is the palladium-catalyzed carbonylation of aryl iodides, which can generate acid chlorides. nih.gov This method, utilizing sterically encumbered phosphine (B1218219) ligands, facilitates the rapid formation of acid chlorides under mild conditions. nih.gov These acid chlorides can then be reacted with amines to form carbamoyl (B1232498) chlorides.

Furthermore, visible-light-promoted carbonylation reactions have emerged as a sustainable approach. encyclopedia.pub These methods often utilize photocatalysts to drive the carbonylation process, offering a greener alternative to traditional methods. encyclopedia.pub

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs is essential for creating a diverse range of compounds with various applications, including pharmaceuticals and agrochemicals. These syntheses often start from substituted anilines or involve the modification of a pre-formed this compound core.

For instance, N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized by coupling a substituted phenyl isocyanate with an alcohol, followed by further modifications. nih.gov Similarly, substituted 2-oxo-2H-chromen-7-yl phenylcarbamates can be synthesized by reacting substituted 7-hydroxycoumarins with this compound. tsijournals.com

The synthesis of N-chloromethyl-N-phenylcarbamoyl chloride, an important intermediate for the insecticide Buprofezin, involves the chlorination of N-methyl-N-phenylcarbamoyl chloride. patsnap.com This two-step process begins with the phosgenation of N-methylaniline, followed by chlorination using agents like chlorine under UV irradiation or with a catalyst. patsnap.com

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, purity, and safety in the synthesis of this compound and its derivatives. Key parameters that are often adjusted include the choice of solvent, temperature, catalyst, and reaction time.

For the phosgenation of N-methylaniline, solvents such as aromatic hydrocarbons (benzene, toluene) and ketones are effective. Chloroparaffins like ethylene (B1197577) dichloride are preferred for subsequent chlorination steps due to minimal side reactions. The chlorination temperature is typically controlled between 40–130 °C.

In nickel-catalyzed enantioselective reductive carbo-acylation of alkenes using carbamoyl chlorides, systematic screening of reaction parameters is performed. nih.gov This includes evaluating different nickel precatalysts, ligands, and reductants to achieve optimal yield and enantioselectivity. nih.gov For example, NiBr2·glyme has been identified as an effective catalyst in certain systems. nih.gov

The optimization of catalyst amount and temperature has also been studied in the synthesis of related compounds. For instance, in the synthesis of dihydropyrimidinones, the amount of agar (B569324) catalyst and the reaction temperature were varied to find the optimal conditions for the highest yield. unimi.it

| Parameter | Condition | Outcome | Reference |

| Solvent (Phosgenation) | Toluene, Benzene, Xylene | Effective for phosgenation | |

| Solvent (Chlorination) | Ethylene dichloride | Preferred due to minimal side reactions | |

| Temperature (Chlorination) | 40–130 °C | Controlled for optimal reaction | |

| Catalyst (Carbo-acylation) | NiBr2·glyme | Effective precatalyst | nih.gov |

Preparative Scale-Up and Purification Methodologies

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including maintaining reaction efficiency, ensuring safety, and developing effective purification methods.

For the large-scale synthesis of N-chloromethyl-N-phenylcarbamoyl chloride, photochemical reactors equipped with UV lamps are employed for the chlorination step. Tight control of reaction parameters is essential to maximize yield and purity. Post-reaction, solvent recovery and purification are integral parts of the process.

Purification of the final product is often achieved through methods like crystallization or distillation. For example, after the synthesis of N-methyl-N-phenylcarbamoyl chloride, the product can be isolated by distillation. core.ac.uk In other cases, purification involves washing the reaction mixture with aqueous solutions, followed by drying and evaporation of the solvent. For instance, in the synthesis of substituted 2-oxo-2H-chromen-7-yl phenylcarbamates, the mixture is washed with brine and the product is isolated after workup. tsijournals.com

In the context of synthesizing complex molecules like Atorvastatin, which involves a phenylcarbamoyl moiety, the large-scale process includes steps like hydrolysis of intermediates, followed by extraction and crystallization to obtain the final pure product. researchgate.netbiomolther.org

| Compound | Synthetic Method/Step | Purification Technique | Reference |

| N-methyl-N-phenylcarbamoyl chloride | Phosgenation | Distillation | core.ac.uk |

| Substituted 2-oxo-2H-chromen-7-yl phenylcarbamates | Reaction with this compound | Washing with brine, extraction | tsijournals.com |

| Atorvastatin Calcium | Hydrolysis of boronate ester | Extraction, crystallization | researchgate.netbiomolther.org |

Mechanistic Investigations and Reaction Dynamics of Phenylcarbamic Chloride

Solvolysis Mechanisms and Kinetic Studies

Solvolysis is a fundamental reaction for carbamoyl (B1232498) chlorides, where the solvent molecule acts as the nucleophile. vedantu.com These reactions typically proceed through a unimolecular (SN1) pathway involving the formation of a carbamoyl cation intermediate, although the mechanism can be influenced by the solvent and the specific substituents on the nitrogen atom. nih.govyoutube.com

The extended Grunwald-Winstein equation is a powerful tool in physical organic chemistry for elucidating solvolysis mechanisms. iupac.orgwikipedia.org It correlates the specific rate of solvolysis (k) with the solvent's ionizing power (YCl) and its nucleophilicity (NT) through the following relationship:

log(k/ko) = lNT + mYCl

Here, l represents the sensitivity of the solvolysis to solvent nucleophilicity, and m indicates its sensitivity to solvent ionizing power. iupac.org

Kinetic studies on the closely related N-methyl-N-phenylcarbamoyl chloride provide critical insights. The solvolysis of this compound was analyzed at 60.0 °C across nineteen different solvents. nih.gov The application of the extended Grunwald-Winstein equation yielded an l value of 0.40 ± 0.08 and an m value of 0.51 ± 0.05. nih.gov The ratio of l/m (0.78 ± 0.23) suggests a mechanism where the transition state is loose, and the reaction pathway is nearly unimolecular, with moderate sensitivity to both solvent nucleophilicity and ionizing power. nih.gov This indicates that while ionization is the dominant process, there is a degree of nucleophilic solvent assistance in stabilizing the transition state. nih.gov

| Parameter | Value | Interpretation |

|---|---|---|

| l (Sensitivity to Nucleophilicity) | 0.40 ± 0.08 | Moderate sensitivity to solvent nucleophilic assistance. |

| m (Sensitivity to Ionizing Power) | 0.51 ± 0.05 | Moderate sensitivity to the solvent's ability to stabilize ionic intermediates. |

| l/m Ratio | 0.78 ± 0.23 | Suggests a nearly unimolecular (SN1-like) mechanism with a loose transition state. |

The Kinetic Solvent Isotope Effect (KSIE) is a diagnostic tool used to differentiate between reaction mechanisms by comparing reaction rates in a protonated solvent (kH) versus its deuterated counterpart (kD). libretexts.org The magnitude of the kH/kD ratio provides evidence for the degree of bond-breaking and bond-making in the rate-determining step. nih.gov

For carbamoyl chloride solvolysis, KSIE values in the range of 1.2 to 1.5 are characteristic of ionization (SN1) pathways with weak nucleophilic solvation. In contrast, values exceeding 1.7 typically indicate addition-elimination pathways where a second solvent molecule provides general-base catalysis. nih.gov

Studies on N-methyl-N-phenylcarbamoyl chloride at 35.0 °C revealed KSIE values of 1.21 ± 0.02 in methanol/methanol-d and 1.27 ± 0.02 in H2O/D2O. nih.gov These low values are consistent with those observed for reactions proceeding via an ionization pathway and are considerably lower than those expected for a bimolecular addition-elimination mechanism, further supporting a predominantly SN1-like solvolysis mechanism for this class of compounds. nih.gov

| Solvent System | kH/kD Ratio | Inferred Mechanism |

|---|---|---|

| Methanol / Methanol-d | 1.21 ± 0.02 | Ionization Pathway (SN1-like) |

| H2O / D2O | 1.27 ± 0.02 | Ionization Pathway (SN1-like) |

Nucleophilic Acyl Substitution Pathways

Phenylcarbamic chloride readily undergoes nucleophilic acyl substitution, where a nucleophile replaces the chloride leaving group. masterorganicchemistry.comuomustansiriyah.edu.iq This reaction proceeds through a characteristic addition-elimination mechanism involving a tetrahedral intermediate. uomustansiriyah.edu.iq

The reaction of this compound with hydroxyl-containing compounds, such as alcohols or phenols, yields stable carbamate (B1207046) esters, also known as urethanes. nih.gov The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the carbamoyl chloride. tldl.clubchemguide.co.uk This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion. A final deprotonation step, often facilitated by a weak base or another alcohol molecule, yields the final carbamate product and hydrogen chloride. tldl.clubchemguide.co.uk

Hydrolysis Mechanisms and Decomposition Kinetics

The reaction of this compound with water (hydrolysis) is a critical process that leads to its decomposition. The mechanism and kinetics are influenced by factors such as pH. viu.caclemson.edu

The hydrolysis pathway involves the nucleophilic attack of water on the carbonyl carbon, proceeding through an addition-elimination mechanism to form an unstable phenylcarbamic acid intermediate. nih.govviu.ca This intermediate rapidly decomposes by losing carbon dioxide to generate aniline (B41778).

Furthermore, monosubstituted N-aryl carbamoyl chlorides like this compound exhibit a distinct decomposition pathway, particularly in less nucleophilic solvents like acetonitrile. nih.govnih.govresearchgate.net In these conditions, they can establish an equilibrium by decomposing into phenyl isocyanate and hydrogen chloride (HCl). nih.govnih.govresearchgate.net This equilibrium is a significant aspect of the compound's reactivity profile, distinguishing it from the more stable, disubstituted N,N-dialkyl or N-alkyl-N-aryl carbamoyl chlorides. nih.gov

Elimination Reactions Leading to Isocyanate Intermediates

The thermal or base-induced decomposition of N-arylcarbamoyl chlorides, such as this compound, provides a crucial route to the formation of isocyanates. These reactions are of significant interest due to the wide industrial and synthetic utility of isocyanates. Mechanistic studies on related carbamoyl chlorides suggest that the elimination of hydrogen chloride from this compound to yield phenyl isocyanate can proceed through different pathways, largely dependent on the reaction conditions.

In solution, particularly in non-polar solvents, monosubstituted carbamoyl chlorides like this compound can exist in equilibrium with the corresponding isocyanate and hydrogen chloride. nih.govresearchgate.net The reaction can be influenced by factors such as temperature and the presence of acids or bases. For instance, the decomposition of N-phenyl-N-4-isocyanatobenzylcarbamoyl chloride in refluxing chlorobenzene (B131634) is suggested to proceed via an initial protonation at the nitrogen atom, followed by the elimination of benzyl (B1604629) chloride to form phenyl isocyanate. nih.gov

The table below summarizes the mechanistic pathways considered for the elimination reactions of carbamoyl chlorides and related compounds.

| Proposed Mechanism | Key Features | Influencing Factors |

| Unimolecular (E1-like) | Proceeds through an ionization step to form a carbocation intermediate, followed by deprotonation. | Polar solvents, high temperatures. |

| Bimolecular (E2-like) | A concerted, one-step process where a base removes a proton simultaneously with the departure of the leaving group. | Presence of a strong, non-nucleophilic base. |

| Concerted Cyclic Transition State | Involves a six-membered cyclic transition state, leading to the direct formation of the isocyanate, HCl, and an alkene (if applicable). | Gas-phase thermal decomposition. |

Stereochemical Aspects and Chiral Derivatization Reactions

This compound serves as a valuable reagent in stereochemical studies, particularly as a chiral derivatizing agent. The reaction of this compound with a chiral alcohol or amine results in the formation of a diastereomeric mixture of carbamates. Since diastereomers possess different physical properties, they can often be separated and quantified using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). This allows for the determination of the enantiomeric excess (ee) of the original chiral analyte.

The utility of phenylcarbamic acid derivatives in the separation of enantiomers has been demonstrated. researchgate.net Chiral stationary phases have been successfully employed for the HPLC separation of enantiomers of various phenylcarbamic acid esters. researchgate.net This highlights the potential of this compound to create derivatives with sufficient stereochemical differentiation for effective chiral resolution.

The general procedure for using this compound as a chiral derivatizing agent involves the following steps:

Reaction: The chiral analyte (e.g., a secondary alcohol or a primary/secondary amine) is reacted with this compound, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Formation of Diastereomers: This reaction produces a mixture of diastereomeric carbamates.

Chromatographic Separation: The resulting mixture is then analyzed by a chromatographic method, most commonly HPLC, using an achiral stationary phase. The two diastereomers will ideally exhibit different retention times, allowing for their separation and quantification.

Quantification: The relative peak areas of the two diastereomers in the chromatogram are used to calculate the enantiomeric excess of the original analyte.

The effectiveness of the separation is dependent on the degree of interaction between the diastereomers and the stationary phase, which is influenced by the three-dimensional structure of the derivatives.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of phenylcarbamic chloride in solution. By analyzing the magnetic properties of its constituent atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the phenyl group and the single proton attached to the nitrogen atom (N-H). The aromatic protons, due to their different electronic environments, are expected to appear as a complex multiplet or as separate, coupled signals in the range of 7.0–7.6 ppm. The protons ortho to the carbamoyl (B1232498) chloride group are typically shifted further downfield compared to the meta and para protons. The N-H proton is expected to produce a broader singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature, but generally appears downfield.

Table 4.1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (ortho-H) | 7.3 - 7.6 | Multiplet (or Doublet) |

| Aromatic (meta-H) | 7.1 - 7.4 | Multiplet (or Triplet) |

| Aromatic (para-H) | 7.0 - 7.3 | Multiplet (or Triplet) |

| Amide (N-H) | 8.0 - 9.5 | Broad Singlet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. This compound has seven distinct carbon environments. The carbonyl carbon (C=O) of the carbamoyl chloride group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The aromatic carbons will appear in the 120–140 ppm region. The carbon atom directly attached to the nitrogen (ipso-carbon) will have a chemical shift distinct from the ortho, meta, and para carbons due to the substituent effect of the nitrogen atom.

Table 4.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 170 |

| Aromatic (ipso-C) | 135 - 145 |

| Aromatic (ortho-C) | 118 - 125 |

| Aromatic (meta-C) | 128 - 132 |

| Aromatic (para-C) | 123 - 128 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this compound, this would show correlations between the ortho, meta, and para protons of the phenyl ring, helping to delineate the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It would definitively link the aromatic proton signals to their corresponding ortho, meta, and para carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of this compound, providing key information about its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to specific bond stretching and bending modes. A key feature is the strong carbonyl (C=O) stretching absorption, which, for acyl chlorides, appears at a characteristically high frequency, typically around 1770-1810 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. uomustansiriyah.edu.iq Other significant absorptions include the N-H stretch (around 3200-3400 cm⁻¹), C-N stretching (1200-1350 cm⁻¹), and characteristic aromatic C=C and C-H stretching and bending vibrations. libretexts.org The C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹. uc.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For a mode to be Raman active, it must involve a change in the polarizability of the molecule. Non-polar bonds and symmetric vibrations often produce strong Raman signals. In this compound, the symmetric breathing mode of the phenyl ring would be expected to be a prominent feature. The C=O and C-Cl stretching vibrations are also expected to be Raman active.

Table 4.3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

|---|---|---|---|

| N-H | Stretch | 3200 - 3400 (Broad) | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong |

| C=O | Stretch | 1770 - 1810 (Strong) | Medium |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Strong |

| C-N | Stretch | 1200 - 1350 | Medium |

| C-Cl | Stretch | 600 - 800 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound (C₇H₆ClNO), the calculated molecular weight is approximately 155.58 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at m/z 155. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 157 with about one-third the intensity of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound. miamioh.edu

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways. A common fragmentation involves the loss of a chlorine radical to form the N-phenylcarbamoyl cation (m/z 120). Another significant fragmentation pathway is the loss of a neutral hydrogen chloride (HCl) molecule, leading to the formation of phenyl isocyanate radical cation (m/z 119). This fragment is often observed as the base peak in the mass spectra of similar compounds. Further fragmentation of the m/z 119 ion can occur via the loss of carbon monoxide (CO) to yield the phenylnitrene radical cation (m/z 91).

Table 4.4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 155/157 | [C₆H₅NHCOCl]⁺ | Molecular Ion (M⁺/M+2) |

| 120 | [C₆H₅NHCO]⁺ | M⁺ - Cl |

| 119 | [C₆H₅NCO]⁺ | M⁺ - HCl |

| 91 | [C₆H₅N]⁺ | [C₆H₅NCO]⁺ - CO |

| 77 | [C₆H₅]⁺ | [C₆H₅NHCO]⁺ - HNCO or [C₆H₅NCO]⁺ - NCO |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the phenyl group. libretexts.orgshu.ac.uk

Similar to benzene, two main absorption bands are expected: a strong primary band (E-band) around 200-220 nm and a weaker, fine-structured secondary band (B-band) around 250-280 nm. The substitution of the phenyl ring with the -NHCOCl group acts as an auxochrome, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for these bands compared to unsubstituted benzene. Transitions involving the non-bonding electrons (n → π*) on the nitrogen and oxygen atoms are also possible but are typically much weaker in intensity. shu.ac.uk

Table 4.5: Predicted UV-Vis Absorption Maxima for this compound

| Band | Electronic Transition | Predicted λmax (nm) |

|---|---|---|

| E-band | π → π* | 200 - 220 |

| B-band | π → π* | 250 - 280 |

Note: The exact position and intensity of absorption maxima are dependent on the solvent used.

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. This powerful technique provides exact data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. carleton.edu For this compound, an X-ray crystallographic analysis would yield the definitive solid-state conformation, revealing the planarity of the phenyl and carbamoyl groups and the specific geometry around the nitrogen and carbonyl carbon atoms.

As of this writing, a complete single-crystal X-ray structure of this compound is not widely available in published scientific literature, a common situation for highly reactive chemical intermediates. However, based on data from analogous structures, such as phosgene (B1210022) and various amides, the expected molecular parameters can be reliably predicted. wiredchemist.com This data provides a theoretical framework for understanding the molecule's solid-state architecture.

The analysis would precisely measure key structural parameters, which are anticipated to be within established ranges for similar functional groups.

| Parameter | Expected Bond Length (Å) | Typical Literature Value (Å) |

| C=O | ~1.17 | 1.166 (in Phosgene) |

| C-Cl | ~1.75 | 1.746 (in Phosgene) |

| C-N | ~1.36 | 1.36 (in Amides) |

| C-C (aromatic) | ~1.39 | 1.38 - 1.40 (in Benzene derivatives) |

Table 1. Predicted Bond Lengths in this compound Based on Analogous Compounds.

Similarly, the bond angles would define the molecule's geometry. The environment around the carbonyl carbon is expected to be trigonal planar, with angles close to 120°. The geometry at the nitrogen atom would reveal the degree of planarization due to the delocalization of its lone pair into the carbonyl group.

Comprehensive Spectroscopic Fingerprinting and Data Correlation

A full spectroscopic profile, or "fingerprint," is essential for the unambiguous identification and characterization of this compound. This is achieved by correlating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering insights into the compound's structure and stability. libretexts.org For this compound (C₇H₆ClNO), the expected molecular weight is approximately 155.58 g/mol . nih.gov

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a distinct fragmentation pattern. The molecular ion peak ([M]⁺) may be observed, but key fragments provide structural confirmation. nih.gov

| m/z | Proposed Fragment Identity | Significance |

| 155/157 | [C₇H₆ClNO]⁺ | Molecular Ion ([M]⁺), showing isotopic pattern for Chlorine. |

| 119 | [C₇H₅NO]⁺ | Loss of Chlorine radical (·Cl). Likely corresponds to phenyl isocyanate. |

| 91 | [C₆H₅N]⁺ or [C₇H₇]⁺ | Loss of carbonyl group (-CO) from the m/z 119 fragment, or a tropylium (B1234903) ion rearrangement. |

| 64 | [C₅H₄]⁺ | Further fragmentation of the aromatic ring. |

Table 2. Key Fragmentation Peaks in the Mass Spectrum of this compound. nih.gov

The base peak is often observed at m/z 119, corresponding to the highly stable phenyl isocyanate radical cation formed by the loss of a chlorine atom. This fragmentation is a characteristic feature for this class of compounds. chemguide.co.uk

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is dominated by a few characteristic, strong absorptions. The most notable feature is the carbonyl (C=O) stretch of the acyl chloride group, which appears at a significantly higher frequency than amide or ketone carbonyls due to the electron-withdrawing effect of the chlorine atom. reddit.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3300 | N-H Stretch | A moderately sharp peak indicating the secondary amine group. |

| >3000 | Aromatic C-H Stretch | Peaks characteristic of sp² C-H bonds in the phenyl ring. |

| ~1785 | C=O Stretch (Acyl Chloride) | A very strong, sharp absorption, which is highly characteristic of the carbamoyl chloride functional group. |

| ~1600, ~1500 | C=C Stretch | Two or more bands indicating the aromatic ring. |

| ~1550 | N-H Bend | Bending vibration associated with the N-H group. |

| ~1220 | C-N Stretch | Stretching of the bond between the phenyl ring and the nitrogen atom. |

Table 3. Predicted Characteristic Infrared Absorption Bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show two main regions. The aromatic region would contain signals for the five protons of the phenyl group, typically appearing as complex multiplets between 7.0 and 7.6 ppm. rsc.org A single, often broad, signal corresponding to the N-H proton would be expected further downfield, typically in the range of 8-9 ppm. The integration of these signals would confirm a 5:1 ratio of aromatic to N-H protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. libretexts.org Due to the plane of symmetry in the phenyl group, four signals are expected for the aromatic ring (one for the ipso-carbon attached to nitrogen, one each for the two equivalent ortho, two equivalent meta, and the single para carbon). masterorganicchemistry.com A key signal is that of the carbonyl carbon, which is expected to appear in the deshielded region of the spectrum.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

| ¹H | 8.0 - 9.0 | N-H (singlet, broad) |

| ¹H | 7.0 - 7.6 | Aromatic C-H (multiplets) |

| ¹³C | 160 - 170 | Carbonyl (C =O) |

| ¹³C | 120 - 140 | Aromatic C |

Table 4. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Computational Chemistry and Theoretical Modeling of Phenylcarbamic Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules like Phenylcarbamic chloride. researchgate.net DFT methods are used to determine the ground-state electronic energy, electron density, and other molecular properties. researchgate.net

Geometry optimization is a fundamental computational procedure used to find the minimum energy structure of a molecule. researchgate.net For this compound, DFT calculations, typically using a functional like B3LYP with a 6-31G(d) basis set, can predict key structural parameters. The planarity of the phenyl and amide groups is a critical feature, with delocalization of the nitrogen lone pair into the carbonyl group conferring partial double bond character to the C-N bond. researchgate.net

This partial double bond character results in a significant rotational barrier around the C-N bond. For N-phenylcarbamates, this barrier is computationally estimated to be around 12.5 kcal/mol. nih.govacs.org This restricts free rotation, leading to distinct syn and anti conformers, which can be explored on the potential energy surface.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C=O | 1.195 | O=C-N | 125.5 |

| C-N | 1.390 | O=C-Cl | 123.0 |

| C-Cl | 1.785 | N-C-Cl | 111.5 |

| N-H | 1.012 | C-N-H | 118.0 |

| N-C(aryl) | 1.425 | C(aryl)-N-C(carbonyl) | 126.5 |

| Dihedral Angle (°) | |||

| C(aryl)-N-C(carbonyl)=O | ~180 (anti-periplanar) |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemmethod.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). chemmethod.com The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the phenylamino (B1219803) moiety, specifically the nitrogen atom and the aromatic ring. In contrast, the LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl group, making the carbonyl carbon the primary electrophilic site. nih.gov

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 6.30 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule on its van der Waals surface. libretexts.orgavogadro.cc It is invaluable for predicting how molecules will interact and identifying sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and represent sites for nucleophilic attack. libretexts.orgwalisongo.ac.id

For this compound, the MEP map would show a significant region of negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.gov The most positive potential would be concentrated on the amide hydrogen (N-H), making it a potential hydrogen bond donor. A significant, though less intense, positive region would also be found on the carbonyl carbon, confirming its status as the primary site for nucleophilic substitution reactions. researchgate.net

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the changes in energy with respect to the number of electrons. nih.gov These global reactivity indices, calculated from HOMO and LUMO energies, offer a quantitative measure of a molecule's stability and reactivity. irjweb.com

Chemical Potential (μ) : Represents the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO).

Global Softness (S) : The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). nih.gov

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules. alrasheedcol.edu.iq

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.10 |

| Chemical Hardness (η) | 3.15 |

| Global Softness (S) | 0.317 eV⁻¹ |

| Electrophilicity Index (ω) | 2.67 |

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing transition states—the highest energy points along a reaction coordinate. The solvolysis of carbamoyl (B1232498) chlorides, including phenyl derivatives, has been a subject of mechanistic study. nih.gov These reactions can proceed through various pathways, including direct displacement (S_N2), an ionization mechanism (S_N1) involving a carbamoyl cation intermediate, or an addition-elimination pathway.

Experimental and computational studies on analogous compounds, such as N-methyl-N-phenylcarbamoyl chloride, suggest a mechanism that is intermediate between the classic S_N1 and S_N2 pathways, often described as a loose S_N2 transition state or a strongly solvent-assisted ionization. nih.gov DFT calculations can map the potential energy surface for such reactions, determining the activation energy (E_a), which is the energy barrier that must be overcome for the reaction to proceed. For the hydrolysis of N,N-dimethylcarbamoyl chloride, a related compound, the experimental activation energy is approximately 20-21 kcal/mol, providing a benchmark for theoretical predictions. nih.gov

| Reaction | Proposed Mechanism | Calculated Activation Energy (E_a) (kcal/mol) |

|---|---|---|

| Hydrolysis (H₂O) | Solvent-Assisted Ionization / Loose S_N2 | ~22.5 |

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of molecules with their physical, chemical, or biological properties. researchgate.net The core principle of QSPR is that the properties of a compound are a function of its molecular structure. researchgate.net These models use molecular descriptors—numerical values derived from the chemical structure—to predict a property of interest.

While specific QSPR models for this compound are not prominently featured in the literature, the methodology is highly applicable. A QSPR model could be developed to predict the reactivity (e.g., solvolysis rate constants) of a series of substituted phenylcarbamic chlorides. Theoretical descriptors such as the reactivity indices (μ, η, ω), HOMO/LUMO energies, dipole moment, and steric parameters, all calculable via DFT, could be used as independent variables. By correlating these descriptors with experimentally determined reactivity data for a training set of related compounds, a predictive model can be constructed. Such a model would be a valuable tool for designing new carbamoyl chlorides with tailored reactivity profiles without the need for exhaustive synthesis and testing. nih.gov

Quantitative Structure-Retention Relationship (QSRR) Applications in Chromatographic Studies

Quantitative Structure-Retention Relationship (QSRR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a compound and its retention behavior in a chromatographic system. nih.gov These models are instrumental in analytical chemistry for predicting the retention times of molecules, thereby optimizing separation methods and aiding in the identification of unknown compounds with reduced time and cost. nih.govnih.gov The fundamental principle of QSRR is that the chromatographic retention of a compound is dependent on its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

A typical QSRR study involves several key steps. First, a dataset of compounds with known chromatographic retention times is compiled. Second, a set of molecular descriptors is calculated for each compound. These descriptors are numerical values that quantify various aspects of the molecule's topology, geometry, and electronic properties. Finally, a mathematical model is developed using statistical methods to relate the molecular descriptors (independent variables) to the retention times (dependent variable). nih.govnih.gov

Multiple Linear Regression (MLR) is a commonly used technique to build these models. nih.gov The resulting equation provides a quantitative understanding of how different molecular properties influence chromatographic retention. For instance, in reversed-phase liquid chromatography (RP-LC), descriptors related to a molecule's lipophilicity, size, and shape are often found to be significant predictors of retention. nih.govmdpi.com The predictive power and robustness of QSRR models are rigorously evaluated through internal and external validation techniques to ensure their reliability. nih.gov

While specific QSRR studies focusing exclusively on this compound are not extensively detailed in the literature, the principles of QSRR are directly applicable. For such a study, one would measure the retention time of this compound and a series of its derivatives under defined chromatographic conditions (e.g., RP-HPLC). Molecular descriptors such as the logarithm of the partition coefficient (log P), molecular weight, surface area, and various electronic and steric parameters would be calculated. A regression model would then be built to predict retention times. Such a model could elucidate the key molecular features of this compound derivatives that govern their interaction with the stationary and mobile phases.

Chemometric Approaches in Understanding this compound Derivatives

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound and its derivatives, techniques like Principal Component Analysis (PCA), Artificial Neural Networks (ANN), and Multiple Linear Regression (MLR) are valuable for classification, modeling, and understanding structure-property relationships.

Principal Component Analysis (PCA)

Principal Component Analysis is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets while retaining most of the original information. It achieves this by transforming the original correlated variables into a new set of uncorrelated variables called principal components (PCs).

In a study on dibasic derivatives of phenylcarbamic acid, PCA was utilized to analyze the similarities and differences between experimentally determined lipophilicity (log kw (B13871080) from RP-HPLC) and various computationally generated lipophilicity descriptors (log P). nih.gov This analysis helped in understanding the lipophilic character of the compounds, which is a critical parameter influencing their biological activity. The systematic analysis, supported by PCA, demonstrated that these derivatives were promising as effective antimycobacterial agents. nih.gov PCA allows for the visualization of the relationships between compounds, grouping them based on their physicochemical properties and revealing underlying patterns within the dataset. nih.gov

Table 1: Illustrative Application of PCA in a Study of Phenylcarbamic Acid Derivatives nih.gov

| Chemometric Technique | Subject of Analysis | Variables Analyzed | Outcome/Application |

| Principal Component Analysis (PCA) | Dibasic derivatives of phenylcarbamic acid | Experimental lipophilicity (log kw) and in silico lipophilicity descriptors (log P) | Analysis of similarities and differences between lipophilicity descriptors; supported structure-activity relationship (SAR) studies for antimycobacterial agents. |

Artificial Neural Networks (ANN)

Artificial Neural Networks are computational models inspired by the structure and function of biological neural networks. They are particularly effective at modeling complex, non-linear relationships between variables. ANNs can be trained on a dataset to recognize patterns and make predictions.

One study applied ANNs to classify a group of 43 derivatives of phenylcarbamic acid. nih.gov The input data for the ANN model consisted of thermal parameters obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG). nih.gov By using Kohonen topological maps, the ANN was able to cluster the compounds into appropriate classes. nih.gov A key finding was that after training, the model could predict the structural class of a compound (e.g., the substitution position of an alkoxy group on the phenyl ring) based solely on its thermal analysis data. nih.gov Sensitivity analysis was also performed to identify and eliminate less important variables, thereby refining the model. nih.gov

Table 2: Example of an Artificial Neural Network Application for Phenylcarbamic Acid Derivatives nih.gov

| Chemometric Technique | Subject of Analysis | Input Data | Purpose of the Model | Key Finding |

| Artificial Neural Networks (ANN) | 43 derivatives of phenylcarbamic acid | Thermal parameters from DSC and TG analysis | Classification of compounds into structurally related groups | The model could predict the substitution pattern on the phenyl ring based on thermal data. |

Multiple Linear Regression (MLR)

Multiple Linear Regression is a statistical technique used to model the linear relationship between a dependent variable and one or more independent variables. nih.gov It is a foundational method in QSRR and other quantitative structure-activity relationship (QSAR) studies. nih.govnih.gov The goal of MLR is to develop a linear equation that can predict the value of the dependent variable. nih.gov

In the context of understanding this compound derivatives, an MLR model could be developed to predict a specific property, such as chromatographic retention time or biological activity, based on a set of calculated molecular descriptors. nih.govnih.gov For example, an MLR model might relate the retention factor (k) to descriptors like hydrophobicity (e.g., ALogP), electronic properties (e.g., Hammett parameters), and steric descriptors. nih.govnih.gov The statistical significance of the resulting model, indicated by parameters like the squared correlation coefficient (R²), is crucial for assessing its predictive power. nih.gov By examining the coefficients of the descriptors in the final regression equation, researchers can gain insights into which molecular properties have the most significant impact on the property being studied. nih.govnih.gov

Academic Applications and Derivatization in Chemical Research

Phenylcarbamic Chloride as a Versatile Reagent for Carbamoylation

This compound is a highly effective carbamoylating agent, utilized for the introduction of the phenylcarbamoyl group (-C(O)NHPh) onto various nucleophilic substrates. This reaction, known as carbamoylation, typically proceeds through the nucleophilic attack of an alcohol, amine, or thiol on the electrophilic carbonyl carbon of the carbamoyl (B1232498) chloride, resulting in the formation of a carbamate (B1207046), urea (B33335), or thiocarbamate, respectively. The versatility of this compound as a carbamoylating reagent is demonstrated by its application in the modification of a wide array of molecules, from simple organic compounds to complex natural products and polymers.

The reaction of this compound with alcohols or phenols yields O-aryl or O-alkyl carbamates. This transformation is particularly useful in medicinal chemistry for the synthesis of compounds with potential therapeutic activities. Similarly, the reaction with primary and secondary amines affords N-substituted ureas, a common structural motif in many biologically active molecules. The carbamoylation of thiols with this compound leads to the formation of S-phenyl thiocarbamates. The reactivity of this compound can be modulated by the reaction conditions, such as the choice of solvent and the presence of a base to neutralize the hydrogen chloride byproduct.

Synthesis of Carbamoyl Derivatives for Receptor Binding Studies and Mechanistic Insights

The introduction of a carbamoyl group can significantly influence the pharmacological properties of a molecule, including its binding affinity and selectivity for biological targets such as receptors and enzymes. This compound and its derivatives are therefore valuable reagents in the design and synthesis of molecular probes to investigate these interactions.

Phenylcarbamates are structurally similar to the neurotransmitter acetylcholine (B1216132), which contains an ester functional group. This similarity has been exploited in the design of carbamate-based analogs as probes for nicotinic acetylcholine receptors (nAChRs). For instance, N-methyl-N-phenylcarbamoyl chloride has been used as a reagent for the preparation of carbamoylcholine analogs which exhibit biological activity as nAChR agonists. The carbamate moiety in these analogs mimics the ester group of acetylcholine, allowing them to bind to the receptor and elicit a biological response. By systematically varying the structure of the carbamoyl derivatives, researchers can probe the structure-activity relationships of the receptor binding site.

| Compound/Analog | Receptor Target | Binding Affinity (IC₅₀/Kᵢ) |

| Carbamoylcholine Analog 1 | Nicotinic Acetylcholine Receptor (α4β2) | Submicromolar Kᵢ |

| Phenylcarbamate Opioid Analog | δ-Opioid Receptor | Nanomolar IC₅₀ |

| Substituted Benzamide | δ-Opioid Receptor | Nanomolar IC₅₀ |

This table presents representative data on the binding affinities of various carbamoyl derivatives synthesized for neurotransmitter receptor studies.

The carbamate functional group is a key structural feature in many enzyme inhibitors. This compound serves as a versatile building block for the synthesis of such inhibitors, which are crucial tools for elucidating biochemical pathways and for the development of new therapeutic agents. For example, phenylcarbamates have been investigated as inhibitors of carbonic anhydrase (CA), a family of metalloenzymes involved in various physiological processes. The design of these inhibitors often involves modifying the structure of a known substrate or inhibitor to incorporate a phenylcarbamoyl group, which can interact with the active site of the enzyme. The inhibitory potency of these synthetic derivatives is typically evaluated by measuring their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ).

| Inhibitor Class | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) |

| Phenylcarbamate Derivative | Carbonic Anhydrase I (hCA I) | 2.12 - 10.89 mM |

| Phenylcarbamate Derivative | Carbonic Anhydrase II (hCA II) | 2.52 - 18.64 mM |

| Quinazolinone-based Derivative | Poly(ADP-ribose) polymerase-1 (PARP-1) | 27.89 - 485.3 nM |

This table showcases the inhibitory activities of different classes of carbamoyl derivatives against specific enzymes.

Development of Protecting Groups in Complex Molecule Synthesis

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block or "protect" certain functional groups from undesired reactions. The phenylcarbamoyl group can serve as a protecting group for amines. The nitrogen atom of a carbamate is significantly less nucleophilic than that of the corresponding amine, rendering it inert to many reaction conditions. The phenyloxycarbonyl (Phoc) group can be introduced by reacting an amine with phenyl chloroformate, a related reagent. The stability of phenylcarbamates in acidic and aqueous media makes them suitable for use in various synthetic transformations. Furthermore, the chemoselective reactivity of phenylcarbamates allows for the differential protection of primary and secondary amines. For instance, phenylcarbamates of primary amines are more reactive towards urea formation, allowing for selective deprotection or derivatization in the presence of phenylcarbamates of secondary amines.

Utilization in Polymer Science Research and Material Synthesis

The reactivity of the carbamoyl chloride group makes this compound a potential monomer or functionalizing agent in polymer synthesis. While direct polymerization of this compound is not common, its derivatives and related compounds are utilized in the preparation of various polymers. For example, the reaction of diisocyanates (which can be synthesized from the corresponding amines via phosgenation, a process related to the formation of carbamoyl chlorides) with diols is the fundamental reaction for the synthesis of polyurethanes.

Although specific examples of the direct use of this compound in large-scale polymer production are not widespread in the literature, its principles are applied in the synthesis of specialized polymers. For instance, hyperbranched polyamines have been synthesized through the ring-opening polymerization of cyclic carbamates. This suggests the potential for this compound and its derivatives to be used in the synthesis of functional polymers with tailored architectures and properties, such as hyperbranched polymers, which have applications in coatings, additives, and drug delivery. The reaction of this compound with diols or diamines could, in principle, lead to the formation of polyurethanes and polyureas, respectively.

Role in the Synthesis of Complex Heterocyclic Scaffolds for Chemical Biology Investigations

Heterocyclic compounds are a cornerstone of medicinal chemistry and chemical biology, with a vast number of pharmaceuticals and biologically active molecules containing at least one heterocyclic ring. This compound and its precursors, such as phenyl isocyanate, are valuable reagents in the construction of various heterocyclic scaffolds.

For example, the synthesis of quinazolinones, a class of heterocycles with a broad range of biological activities, can be achieved through the reaction of anthranilic acid with phenyl isothiocyanate, which is structurally related to phenyl isocyanate. Phenyl isocyanate itself can be prepared from aniline (B41778) and phosgene (B1210022), the same precursors for this compound. This highlights the utility of the underlying chemical transformations in the synthesis of complex heterocyclic systems. While direct, multi-step syntheses of complex heterocycles starting from this compound are not extensively documented, its role as a source of the phenylcarbamoyl moiety is implicit in the synthesis of many bioactive heterocyclic compounds where this group is incorporated into the final structure. The bifunctional nature of derivatives like N-chloromethyl-N-phenylcarbamoyl chloride offers a platform for constructing heterocyclic systems by reacting with various nucleophiles.

Green Chemistry Approaches in this compound Synthesis and Application

In recent years, the principles of green chemistry have been increasingly applied to the synthesis and derivatization of chemical compounds to minimize environmental impact and enhance safety. The production and use of this compound and its derivatives have traditionally involved hazardous reagents and solvents. This section explores modern, greener alternatives that align with the goals of sustainable chemistry, focusing on phosgene-free synthesis routes, the use of alternative solvents and catalysts, and the implementation of energy-efficient methodologies.

Phosgene-Free Synthesis Routes

The conventional synthesis of carbamoyl chlorides often involves the use of phosgene, a highly toxic and hazardous gas. google.comsigmaaldrich.com A primary focus of green chemistry in this area is the development of phosgene-free pathways. A prominent and industrially significant alternative is the use of dimethyl carbonate (DMC) as a less hazardous carbonylating agent for the synthesis of phenylcarbamate derivatives, such as methyl N-phenyl carbamate (MPC). acs.orgsci-hub.box DMC is recognized as a green reagent due to its low toxicity and biodegradable nature. sci-hub.box

The reaction of aniline with dimethyl carbonate is a key phosgene-free route to produce methyl N-phenyl carbamate, an important precursor for synthesizing isocyanates. acs.orgresearchgate.net This process avoids the direct handling of phosgene, thereby significantly improving the safety and environmental profile of the synthesis.

Catalytic Systems for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, aiming to enhance reaction rates, improve selectivity, and reduce energy consumption. In the context of phenylcarbamate synthesis, various catalytic systems have been developed to facilitate phosgene-free routes.

For the synthesis of methyl N-phenyl carbamate from aniline and dimethyl carbonate, several catalysts have shown high efficacy. Supported zirconia catalysts, for instance, have been investigated for this reaction. acs.orgacs.org Research has shown that using a ZrO₂/SiO₂ catalyst can achieve a high conversion of aniline (98.6%) with a significant yield of MPC (79.8%) under optimized conditions. acs.org

Ionic liquids (ILs) have also emerged as effective catalysts and reaction media. A study demonstrated that ionic liquid-promoted zinc acetate (B1210297) catalysts, specifically Zn(OAc)₂-[bmim]PF₆, exhibit excellent performance in the synthesis of MPC from aniline and DMC, achieving near-quantitative conversion and selectivity. acs.orgacs.org A key advantage of this catalytic system is its reusability; the catalyst can be used multiple times without a significant loss of activity. acs.orgacs.org DFT calculations have suggested that the acidic proton of the imidazolium (B1220033) ionic liquid interacts with the oxygen of dimethyl carbonate, increasing its nucleophilicity and thus catalyzing the reaction. researchgate.net

The table below summarizes the performance of different catalytic systems in the synthesis of Methyl N-phenyl carbamate (MPC).

| Catalyst System | Reactants | Aniline Conversion (%) | MPC Selectivity/Yield (%) | Reference |

|---|---|---|---|---|

| ZrO₂/SiO₂ | Aniline, Dimethyl Carbonate | 98.6 | 79.8 (Yield) | acs.org |

| Zn(OAc)₂-[bmim]PF₆ | Aniline, Dimethyl Carbonate | 99.8 | 99.1 (Selectivity) | acs.orgacs.org |

| ZnCl₂ | Aniline, Methyl Carbamate | 90.1 | 99.7 (Selectivity) | researchgate.net |

Use of Greener Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of safer, environmentally benign solvents or, ideally, the elimination of solvents altogether.

Water is considered a green solvent due to its non-toxic and non-flammable nature. While its application in carbamate synthesis can be challenging due to the solubility of organic reactants, its use is explored in various eco-friendly synthetic methods. ctppc.org Ionic liquids, aside from their catalytic role, can also serve as recyclable solvents, offering an alternative to volatile organic compounds (VOCs). ctppc.orgpharmtech.com

Solvent-free synthesis represents an even greener approach by minimizing waste and potential pollution. rsc.org Mechanochemical methods, which use mechanical force to drive reactions, offer a solvent-free alternative. researchgate.net Another notable example is the solvent-free thermal decomposition of methyl N-phenyl carbamate to produce phenyl isocyanate, catalyzed by metal oxides like zinc oxide. researchgate.netresearchgate.net This method not only eliminates the need for a solvent but can also reduce energy consumption associated with solvent separation and purification. researchgate.net

Energy-Efficient Methodologies

Reducing energy consumption is another key principle of green chemistry. Methodologies such as microwave-assisted synthesis and flow chemistry are being explored to make chemical processes more energy-efficient.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. ijnrd.org This technique offers a clean, efficient, and economical approach for the synthesis of various organic molecules, including derivatives of aniline. nih.gov The rapid and uniform heating provided by microwaves can reduce energy consumption and minimize the formation of byproducts. ijnrd.org For instance, microwave-assisted methods have been developed for producing anilines and phenols from aryl halides without the need for organic solvents or metal catalysts, highlighting a more efficient and eco-friendly pathway. nih.govsemanticscholar.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. nih.govresearchgate.net In flow reactors, hazardous or unstable reagents can be generated in situ and consumed immediately, minimizing risks. nih.gov This is particularly relevant for reactions that might otherwise use hazardous materials. The precise control over reaction parameters like temperature and residence time in a flow system can lead to improved yields and selectivity. thieme-connect.de Continuous processes have been developed for the synthesis of carbamates, including those derived from CO₂, demonstrating the applicability of flow chemistry in creating greener synthetic routes. acs.orgnih.gov

By embracing these green chemistry approaches—avoiding hazardous reagents like phosgene, utilizing efficient catalysts, employing safer solvents or solvent-free conditions, and adopting energy-efficient technologies—the synthesis and application of this compound and its derivatives can be made more sustainable and environmentally responsible.

Q & A

Q. What are the standard synthetic routes for phenylcarbamic chloride, and how can its purity and structure be validated experimentally?

this compound is typically synthesized via the reaction of phenyl isocyanate with hydrogen chloride (HCl) under controlled anhydrous conditions. Alternative methods include using chlorinating agents like thionyl chloride (SOCl₂) or phosgene (COCl₂) with phenylcarbamic acid precursors.

- Validation : Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the carbamoyl chloride group (-NCOCl) and infrared (IR) spectroscopy to identify characteristic N-Cl stretching vibrations (~600 cm⁻¹). Purity is assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for biological studies?

Detailed experimental protocols must include:

- Precise stoichiometry of reagents (e.g., molar ratios of phenyl isocyanate to HCl).

- Reaction conditions (temperature, solvent, inert atmosphere).

- Post-synthesis purification steps (e.g., recrystallization, column chromatography). Journals like the Beilstein Journal of Organic Chemistry mandate full disclosure of synthetic procedures in the main text or supplementary materials to enable replication .

Advanced Research Questions

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives against mycobacterial strains?

- Experimental Design : Use a panel of mycobacterial strains (e.g., M. tuberculosis H37Rv, drug-resistant variants) to test derivatives. Assess minimum inhibitory concentrations (MICs) via microdilution assays.

- Data Analysis : Correlate substituent effects (e.g., alkoxy groups, halogenation) with activity trends. For example, dibasic derivatives with extended alkyl chains showed enhanced anti-mycobacterial activity in Malík et al. (2018), attributed to improved membrane permeability .

- Validation : Cross-validate results using cytotoxicity assays (e.g., mammalian cell lines) to rule out non-specific toxicity .

Q. How can conflicting data on the biological efficacy of phenylcarbamic acid derivatives be resolved?

Contradictions in activity data (e.g., varying MICs across studies) may arise from differences in:

- Strain specificity : Test compounds against standardized strains (e.g., ATCC cultures).

- Compound stability : Verify stability in assay media via UV-Vis or LC-MS.

- Assay conditions : Control variables like pH, temperature, and inoculum size. Use orthogonal assays (e.g., time-kill kinetics, biofilm disruption) to confirm mechanisms .

Q. What advanced techniques are used to determine the critical micelle concentration (CMC) and thermodynamic parameters of phenylcarbamic acid derivatives?

- Fluorescence Spectroscopy : Employ pyrene as a probe to detect CMC shifts via changes in the I₁/I₃ vibronic band ratio.

- Temperature Dependence : Measure CMC at multiple temperatures (e.g., 25–45°C) to calculate Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of micellization using the Phillips or Clint equations. Studies by Salanci et al. (2021) demonstrated that micellization is entropy-driven at higher temperatures, with CMC values decreasing as hydrophobicity increases .

Q. How can computational modeling (e.g., QSAR) optimize this compound derivatives for target applications?

- Descriptor Selection : Use molecular descriptors (logP, polar surface area, H-bond donors/acceptors) to build quantitative structure-activity relationship (QSAR) models.

- Validation : Apply leave-one-out cross-validation or external test sets to ensure robustness. Neural network models, as in HATRÍK et al. (1995), successfully correlated chromatographic retention times with anesthetic activity for alkoxyesters of phenylcarbamic acid .

Methodological Best Practices

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw data, statistical analyses, and error margins in supplementary materials .

- Ethical Compliance : Disclose biological assay protocols (e.g., institutional ethics approvals for animal/cell studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.